1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyanophenyl group at position 1, a propyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-cyanophenylboronic acid, are often used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
Based on its structural similarity to 3-cyanophenylboronic acid, it might participate in suzuki–miyaura coupling reactions . In these reactions, the compound could undergo oxidative addition with palladium, forming a new Pd–C bond . Alternatively, it could undergo transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which the compound might participate in, are widely used in the synthesis of various organic compounds . Therefore, the compound could potentially affect a variety of biochemical pathways depending on the specific reactants and conditions used.
Result of Action
If the compound participates in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially affect the compound’s participation in suzuki–miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 3-cyanobenzaldehyde with propylhydrazine to form the corresponding hydrazone intermediate This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the cyanophenyl group may yield primary amines.
Scientific Research Applications
1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 1-(3-Cyanophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(4-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- 1-(3-Cyanophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at position 5 and the cyanophenyl group at position 1 differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGSCHXHJPQPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.